N-Methylation Reduces Hydrogen Bond Donor Count from 2 to 1 vs. Des-Methyl Analog (CAS 1049801-48-0)
The N-methyl substitution on the piperazine ring in 926266-29-7 eliminates one hydrogen bond donor (HBD) relative to its des-methyl analog 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine (CAS 1049801-48-0), which retains a secondary amine proton (HBD count = 2 vs. 1) [1]. This reduction in HBD count is relevant for blood-brain barrier penetration and oral bioavailability prediction under Lipinski's and related drug-likeness rules [2]. The calculated polar surface area (TPSA = 69.3 Ų) and LogD (pH 7.4) = -0.51 for 926266-29-7 [1] further differentiate it from the more polar des-methyl analog.
| Evidence Dimension | Hydrogen bond donor count (structural differentiator for permeability) |
|---|---|
| Target Compound Data | HBD = 1 (single pyrazole N-H; piperazine fully N-methylated) |
| Comparator Or Baseline | CAS 1049801-48-0 (des-methyl analog): HBD = 2 (pyrazole N-H + piperazine N-H) |
| Quantified Difference | One fewer HBD for the target compound |
| Conditions | Calculated from chemical structure; ChemBase prediction engine |
Why This Matters
A reduction of one HBD can measurably improve passive membrane permeability and oral bioavailability potential, making the N-methyl variant preferable for CNS-targeted screening libraries where lower HBD count correlates with higher brain penetration probability.
- [1] ChemBase. 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine. ChemBase ID: 261930. Reported properties: HBD = 1; TPSA = 69.3 Ų; LogD (pH 7.4) = -0.51; pKa (acid) = 10.98. http://www.chembase.cn/molecule-261930.html View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
